molecular formula C27H31N3O3S B11984088 (5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11984088
M. Wt: 477.6 g/mol
InChI Key: HNJSVQSHBUTOJV-HAVVHWLPSA-N
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Description

(5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the triazole ring: This step may involve the reaction of hydrazine derivatives with suitable electrophiles.

    Introduction of substituents: The tert-butylphenyl and methoxy-pentyloxybenzylidene groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its unique structure may allow it to interact with specific biological targets.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of (5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity.

    Pathway modulation: The compound may affect various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazoles: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

The uniqueness of (5E)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of substituents and core structure, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

(5E)-2-(4-tert-butylphenyl)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H31N3O3S/c1-6-7-8-15-33-21-14-9-18(16-22(21)32-5)17-23-25(31)30-26(34-23)28-24(29-30)19-10-12-20(13-11-19)27(2,3)4/h9-14,16-17H,6-8,15H2,1-5H3/b23-17+

InChI Key

HNJSVQSHBUTOJV-HAVVHWLPSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OC

Origin of Product

United States

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